

# In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of ALG-097558

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

**ALG-097558** is an orally bioavailable, pan-coronavirus 3C-like (3CL) protease inhibitor that has been developed as a potential treatment for COVID-19. A significant advantage of **ALG-097558** is its pharmacokinetic profile, which supports twice-daily oral administration without the need for a pharmacokinetic enhancer like ritonavir. Clinical and preclinical data indicate that the compound is well-tolerated and demonstrates potent antiviral activity. This guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the mechanism of action of **ALG-097558**.

#### **Mechanism of Action**

**ALG-097558** is a potent inhibitor of the main protease (Mpro), also known as the 3CL protease, of coronaviruses. This enzyme is essential for the replication of the virus as it is responsible for cleaving the viral polyproteins into functional proteins. By inhibiting this protease, **ALG-097558** effectively blocks viral replication. Its broad-spectrum activity targets a range of coronaviruses, making it a candidate for both current and potential future coronavirus outbreaks.





Click to download full resolution via product page

Figure 1: Mechanism of action of ALG-097558.



#### **Pharmacokinetic Profile**

Publicly available information on the specific quantitative pharmacokinetic parameters of **ALG-097558** is limited. However, press releases and presentations from Aligos Therapeutics have provided a qualitative summary of its favorable profile.

#### **Preclinical Pharmacokinetics (Syrian Hamster Model)**

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability in hamsters are not publicly available, efficacy studies have been conducted. In a SARS-CoV-2 hamster infection model, oral administration of **ALG-097558** resulted in a significant reduction of viral load.[1]

Table 1: Preclinical Efficacy Dosing in Syrian Hamsters

| Dose Level (mg/kg) | Efficacy Outcome                                                      |  |
|--------------------|-----------------------------------------------------------------------|--|
| 2.5                | Significant decrease in viral RNA and virus titers in lung tissue.[1] |  |
| 8.3                | Significant decrease in viral RNA and virus titers in lung tissue.[1] |  |
| 25                 | Significant decrease in viral RNA and virus titers in lung tissue.[1] |  |

#### **Clinical Pharmacokinetics (Healthy Volunteers)**

A Phase 1 clinical trial (NCT05840952) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **ALG-097558** in healthy volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2]

Key qualitative findings from the Phase 1 study include:

 Safety and Tolerability: ALG-097558 was well-tolerated in single doses up to 2000 mg and in multiple doses of up to 800 mg administered every 12 hours for 7 days.[3]



- Dosing Regimen: The pharmacokinetic profile supports a twice-daily (Q12) dosing regimen.
- Ritonavir-Free: The drug does not require co-administration with ritonavir, a common pharmacokinetic booster for other protease inhibitors.[3]
- Food Effect: There is no significant food effect on the absorption of ALG-097558.[3]

Detailed quantitative data from this study, including Cmax, Tmax, AUC, and half-life for each dose cohort, have been presented at scientific conferences but are not yet publicly available in peer-reviewed publications.

Table 2: Human Phase 1 Study Dosing Regimens

| Study Phase                   | Dose          | Dosing Schedule              |
|-------------------------------|---------------|------------------------------|
| Single Ascending Dose (SAD)   | Up to 2000 mg | Single dose[3]               |
| Multiple Ascending Dose (MAD) | Up to 800 mg  | Every 12 hours for 7 days[3] |

## Experimental Protocols Preclinical Hamster Infection Model

A standardized Syrian hamster model of SARS-CoV-2 infection is widely used to evaluate the efficacy of antiviral candidates. While the specific protocol for **ALG-097558** studies is not detailed in the public domain, a general methodology is as follows:

- Animal Model: Male Syrian hamsters are used.
- Virus Inoculation: Hamsters are intranasally inoculated with a specific strain of SARS-CoV-2.
- Drug Administration: ALG-097558 is administered orally at various dose levels, typically starting at a predefined time point post-infection.
- Efficacy Assessment: At selected time points, animals are euthanized, and lung tissue is collected to measure viral load (e.g., via RT-qPCR for viral RNA and plaque assay for



infectious virus). Histopathological analysis of lung tissue is also performed to assess disease severity.

#### Phase 1 Clinical Trial (NCT05840952)

The Phase 1 study was a multi-part, randomized, double-blind, placebo-controlled trial in healthy volunteers.



Click to download full resolution via product page

Figure 2: High-level workflow of the ALG-097558 Phase 1 clinical trial.

• Study Population: Healthy adult volunteers.



- Single Ascending Dose (SAD): Participants received a single oral dose of ALG-097558 or a
  placebo. Blood samples were collected at multiple time points to determine the
  pharmacokinetic profile.
- Multiple Ascending Dose (MAD): Participants received multiple oral doses of ALG-097558 or a placebo over a set period (e.g., 7 days). Blood samples were collected to assess steadystate pharmacokinetics.
- Food Effect Assessment: The impact of a high-fat meal on the absorption and pharmacokinetics of ALG-097558 was evaluated.
- Drug-Drug Interaction (DDI) Assessment: The potential for interactions with other medications was investigated.
- Pharmacokinetic Sampling: Serial blood samples were collected at predetermined time points after drug administration. Plasma concentrations of ALG-097558 were measured using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life), were calculated using non-compartmental analysis.

### **Oral Bioavailability**

While a specific percentage for the oral bioavailability of **ALG-097558** has not been publicly disclosed, the preclinical and clinical data strongly suggest good oral absorption. The observed efficacy in the hamster model with oral administration and the pharmacokinetic profile in humans supporting twice-daily dosing without a booster indicate that a therapeutically effective concentration is achieved in the systemic circulation after oral intake.

#### Conclusion

**ALG-097558** is a promising oral antiviral candidate for the treatment of COVID-19. Its mechanism of action as a pan-coronavirus 3CL protease inhibitor, combined with a favorable pharmacokinetic profile that allows for simple, twice-daily oral dosing without the need for ritonavir boosting or food restrictions, positions it as a potentially valuable therapeutic option.



Further publication of detailed quantitative pharmacokinetic data from the completed Phase 1 study will provide a more complete understanding of its clinical pharmacology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical efficacy of ALG-097558 in SARS-CoV-2 hamster model presented | BioWorld [bioworld.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Aligos Therapeutics Presents Positive Clinical Data at ESCMID 2024 from the ALG-097558 Phase 1 Study | Aligos Therapeutics [investor.aligos.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of ALG-097558]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568079#alg-097558-pharmacokinetics-and-oral-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com